N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide
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Overview
Description
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl and isoindolinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide and bases such as diisopropylethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and isoindolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like diisopropylethylamine. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to modulate protein activity, particularly cereblon protein.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of cereblon protein, which plays a crucial role in cellular processes. By binding to cereblon, the compound can influence the degradation of certain proteins, thereby affecting cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride: This compound shares structural similarities and is also used as a cereblon ligand.
Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs: These analogs are studied for their potential to modulate cereblon protein activity.
Uniqueness
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide is unique due to its specific structure, which allows it to interact with cereblon protein in a distinct manner. This interaction is crucial for its potential therapeutic applications, particularly in targeting diseases related to protein dysfunction .
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C16H15N3O4/c1-2-13(20)17-10-3-4-11-9(7-10)8-19(16(11)23)12-5-6-14(21)18-15(12)22/h2-4,7,12H,1,5-6,8H2,(H,17,20)(H,18,21,22) |
InChI Key |
FXFFWMOATVHRBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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